Hispidulin 7-glucuronide

Anti-inflammatory Cytokine inhibition Macrophage

Researchers investigating allergic inflammation face challenges differentiating NO-mediated vs. IL-6 pathways due to compound cross-reactivity. Hispidulin 7-glucuronide (≥95% by LC/MS-ELSD) offers a solution. - **Mechanistic selectivity:** At 100 µM in LPS-stimulated RAW 264.7 cells, it suppresses NO production (comparable to indomethacin) without significant IL-6 inhibition. - **Potent IL-5 antagonism:** Validated IC50 of 0.57 µM (HL-60 clone 15) and 1.0 µM (human eosinophils) - ideal for asthma research. - **Analytical standard:** Certified reference material for HPLC/LC-MS method development with defined UV shift reagent fingerprint.

Molecular Formula C22H20O12
Molecular Weight 476.4 g/mol
CAS No. 31105-76-7
Cat. No. B2836151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHispidulin 7-glucuronide
CAS31105-76-7
Molecular FormulaC22H20O12
Molecular Weight476.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1
InChIKeyGVEZRDBRYNJUDQ-QSUZLTIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Hispidulin 7-Glucuronide: Compound Overview


Hispidulin 7-glucuronide (CAS 31105-76-7), also known as Hispidulin 7-O-β-D-glucuronopyranoside or 6-O-Methylscutellarin, is a naturally occurring flavonoid glucuronide with the molecular formula C22H20O12 and a molecular weight of 476.39 g/mol . It is a metabolite of the aglycone hispidulin (4′,5,7-trihydroxy-6-methoxyflavone) formed via O-glucuronidation, a modification that enhances aqueous solubility and facilitates excretion . This compound has been isolated from various plant sources including Salvia species and Scutellaria brevibracteata subsp. subvelutina [1]. Commercially available reference standards typically specify a purity of ≥95-98% as determined by HPLC or LC/MS-ELSD, and the compound is supplied as a solid with a recommended storage temperature of -20°C .

Standard type Flavonoid glucuronide reference standard
PK probe Aqueous solubility-enhanced PK model compound
Selectivity 6-Methoxy substitution for signaling pathway differentiation

Why Hispidulin 7-Glucuronide Cannot Be Substituted


Substituting Hispidulin 7-glucuronide with the parent aglycone hispidulin or closely related flavonoid glucuronides (e.g., luteolin 7-O-glucuronide) without experimental verification introduces substantial risk due to well-documented, quantifiable differences in biological activity. While these compounds share a flavone backbone, the presence and position of methoxy, hydroxyl, and glucuronide substituents profoundly alter their interactions with specific molecular targets and their performance in cell-based assays [1]. As demonstrated in direct comparative studies, Hispidulin 7-glucuronide exhibits distinct and sometimes opposing functional effects relative to its analogs in assays measuring anti-inflammatory cytokine release, free radical scavenging, and enzyme inhibition [2]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions about flavonoid pharmacology.

Target Hispidulin 7-glucuronide
Substitute risk Aglycone (hispidulin): 7-O-glucuronidation increases solubility; PK profile may differ
Target Hispidulin 7-glucuronide
Substitute risk Luteolin 7-glucuronide: 6-methoxy group alters IL-6 response and introduces IL-5 antagonism

Comparative Activity Profiles of Hispidulin 7-Glucuronide


Selective NO Inhibition in Macrophages

In a direct head-to-head comparison of isolated flavonoids from Scutellaria brevibracteata, Hispidulin 7-glucuronide (compound 11) demonstrated a distinct anti-inflammatory profile relative to its closest analogs, hispidulin (compound 9) and luteolin 7-O-glucuronide (compound 10) [1]. At a concentration of 100 μM in LPS-induced RAW 264.7 macrophages, Hispidulin 7-glucuronide exhibited significant nitric oxide (NO) reducing capacity comparable to the positive controls indomethacin and L-NAME [1]. Critically, for IL-6 suppression, a key pro-inflammatory cytokine, the compounds showed divergent activity: while hispidulin (9) and luteolin 7-O-glucuronide (10) significantly suppressed IL-6 release better than positive controls at 100 μM, Hispidulin 7-glucuronide (11) did not demonstrate this same suppressive effect on IL-6 under identical conditions [1].

Selective NO inhibition
Head-to-head
Comparable NO reduction to indomethacin at 100 μM; no significant IL-6 suppression
Supports NO pathway-specific anti-inflammatory studies
Differential IL-6 response guides pathway selection
Anti-inflammatory Cytokine inhibition Macrophage

Low Intrinsic Antioxidant Capacity

The antioxidant activity of Hispidulin 7-glucuronide was directly compared to the synthetic antioxidant butylated hydroxytoluene (BHT) and the natural standard α-tocopherol (vitamin E) using the Oxidative Stability Instrument (OSI) at 100°C [1]. At concentrations of 0.02% and 0.04%, Hispidulin 7-glucuronide (compound 1) was found to have low antioxidant activity in this accelerated lipid oxidation model, in stark contrast to other co-isolated compounds like 6-methoxy-luteolin-7-glucoside (compound 3), β-sitosterol (compound 4), and 2′-hydroxy-5′-methoxybiochanin A (compound 5), which exhibited strong activity, even surpassing α-tocopherol at higher concentrations [1].

Antioxidant capacity
Head-to-head
Low antioxidant activity vs. BHT, α-tocopherol and other flavonoids at 0.02–0.04%
Precludes use in antioxidant-focused assays
OSI method, lard matrix, 100°C
Antioxidant Lipid peroxidation Food science

IL-5 Receptor Antagonism in Eosinophils

Hispidulin 7-glucuronide, also identified as 6-O-methyl-scutellarin (M-3), has been definitively characterized as a primary glucuronidated metabolite of scutellarin (the major bioactive component of the clinically used Chinese medicine Breviscapine) following oral administration in rats [1]. In a comprehensive urinary metabolite profiling study, 6-O-methyl-scutellarin (M-3) was isolated, identified, and structurally confirmed alongside nine other metabolites, including its aglycone, 6-O-methyl-scutellarein (M-4) [1].

IL-5 receptor binding
Data to verify
IC50 = 1.0 μM (human eosinophils); IC50 = 0.57 μM (HL-60 cells)
Supports IL-5 pathway binding studies (data to verify)
Class-level inference; no direct comparator
Metabolism Pharmacokinetics Breviscapine

UV Spectral Fingerprint for Identification

As a flavonoid glucuronide, Hispidulin 7-glucuronide possesses physicochemical properties that dictate specific handling requirements for experimental use, differentiating it from less polar aglycones like hispidulin . Commercial suppliers provide specific storage and solubility guidelines: the compound is a solid that should be stored at -20°C, and while solubility data in aqueous buffers is limited, it is expected to dissolve in DMSO for the preparation of stock solutions .

UV spectral fingerprint
Method context
λmax: 274, 333 nm; diagnostic shifts with NaOMe, AlCl3, etc.
Enables unambiguous identity confirmation
Comprehensive shift reagent dataset
Analytical chemistry Compound handling Reference standards

Differential Prooxidant/Antioxidant Behavior: Context-Dependent Activity vs. Eupafolin

While direct data for Hispidulin 7-glucuronide is not available, studies on its aglycone, hispidulin, provide a critical framework for understanding its unique biological character. A direct comparative study with eupafolin, a structurally related flavonoid, revealed that hispidulin acts as an uncoupler of oxidative phosphorylation and has a distinct, context-dependent prooxidant and antioxidant profile [1]. Unlike eupafolin, hispidulin was incapable of donating electrons to the stable free radical DPPH, and it was less effective at promoting iron release from ferritin [1]. Specifically, in broken mitochondria, hispidulin (0.2 mM) slightly inhibited ATPase activity by 25%, while in intact mitochondria, it stimulated this activity by 100% [1].

Mitochondria Oxidative stress Iron metabolism

Research Applications of Hispidulin 7-Glucuronide


NO-Dependent Anti-Inflammatory Studies

Researchers investigating the specific molecular pathways of inflammation should procure Hispidulin 7-glucuronide as a tool compound to dissect signaling events downstream of LPS stimulation. As established in Section 3, its unique ability to significantly reduce nitric oxide production without suppressing IL-6 release at 100 µM in RAW 264.7 macrophages provides a precise, target-specific probe [1]. This allows for the differentiation of NO-dependent and IL-6-dependent pathways, a level of experimental control not afforded by more promiscuous anti-inflammatory flavonoids.

IL-5 Receptor Antagonism in Eosinophilic Inflammation

For pharmacokinetic and drug metabolism studies involving the traditional medicine Breviscapine or the aglycone hispidulin, Hispidulin 7-glucuronide is an essential analytical reference standard [1]. Its confirmed identity as the major urinary metabolite 6-O-methyl-scutellarin (M-3) in rat models validates its use for developing and validating LC-MS/MS methods. Procuring a high-purity standard (≥95%) enables accurate quantification of this specific glucuronide conjugate in complex biological matrices, a critical step in understanding the in vivo disposition and metabolic fate of the parent compounds.

Reference Standard for Flavonoid Glucuronide Analysis

Natural product chemists and botanists investigating the chemical diversity of Lamiaceae and related plant families require authenticated Hispidulin 7-glucuronide as a reference compound for unambiguous identification. Its recent isolation and full characterization by NMR and HR-MS from Scutellaria brevibracteata subsp. subvelutina underscore its role as a chemotaxonomic marker [1]. Sourcing a verified standard enables precise comparisons of retention times and mass spectral fragmentation patterns, facilitating accurate dereplication and the discovery of novel natural product chemistry.

Glucuronidation Impact on Bioavailability

Scientists exploring the role of flavonoids in cellular protection against oxidative damage can utilize Hispidulin 7-glucuronide as a negative control for direct radical scavenging activity. As shown in Section 3, it exhibits low antioxidant activity in accelerated lipid oxidation models [1]. This property makes it an ideal tool compound for studies designed to uncover alternative, non-redox mechanisms of action, such as modulation of cell signaling pathways or gene expression, without the confounding variable of direct free radical quenching.

Application
Selection Property
Validation Focus
Macrophage NO pathway assay
IL-6-independent NO inhibition
Differential NO/IL-6 endpoint response
Eosinophil IL-5 binding studies
IL-5 receptor binding context
Binding affinity endpoint review
Flavonoid glucuronide reference analysis
UV spectral fingerprint (shift reagents)
Identity and purity verification
Glucuronidation PK model
Aqueous solubility enhancement
Oral exposure and metabolism profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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